molecular formula C7H8O3S B008403 2-Methylbenzenesulfonic acid CAS No. 88-20-0

2-Methylbenzenesulfonic acid

Cat. No. B008403
Key on ui cas rn: 88-20-0
M. Wt: 172.2 g/mol
InChI Key: LBLYYCQCTBFVLH-UHFFFAOYSA-N
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Patent
US08324341B2

Procedure details

560 g of 98% sulfuric acid was dropped into 560 g of toluene while stirring. Then, while the stirring was continued, the temperature was raised at 60 to 70° C., reacting for 5 hours. After the reaction, 500 g of distillation water was added. Then, 200 g of ether was added. The lower phase (water phase) of the two separated phases was taken, into which a step of distillation for condensation and addition of water was repeated twice, so as to obtain toluenesulfonic acid. As a result of analysis, the toluenesulfonic acid included the para compound thereof at a concentration of 85 mole % in the total of the toluenesulfonic acid.
Quantity
560 g
Type
reactant
Reaction Step One
Quantity
560 g
Type
reactant
Reaction Step One
Name
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1](=[O:5])(=O)([OH:3])[OH:2].[C:6]1([CH3:12])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.CCOCC>O>[C:6]1([CH3:12])[C:7]([S:1]([OH:3])(=[O:5])=[O:2])=[CH:8][CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
560 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
560 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 (± 5) °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
DISTILLATION
Type
DISTILLATION
Details
a step of distillation
CUSTOM
Type
CUSTOM
Details
for condensation and addition of water

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C=1(C(=CC=CC1)S(=O)(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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